N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide

TrkA inhibition kinase selectivity pain

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide (C₂₂H₂₄N₂O₃, MW 364.445 g/mol) is a synthetic benzoxazole derivative featuring a 5-methoxy-substituted benzoxazole core linked via a para-benzyl bridge to a cyclohexanecarboxamide moiety. The compound is catalogued as a bicyclic heteroaryl benzamide TrkA kinase inhibitor patented by Merck Sharp & Dohme (WO2015148373, Example and is associated with therapeutic indications spanning chronic pain, neuropathic pain, pruritus, and oncology.

Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
Cat. No. B13369442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide
Molecular FormulaC22H24N2O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CNC(=O)C4CCCCC4
InChIInChI=1S/C22H24N2O3/c1-26-18-11-12-20-19(13-18)24-22(27-20)17-9-7-15(8-10-17)14-23-21(25)16-5-3-2-4-6-16/h7-13,16H,2-6,14H2,1H3,(H,23,25)
InChIKeyQLSWFKKNIATXDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(5-Methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide: Structural Identity, Physicochemical Profile, and Procurement Context


N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide (C₂₂H₂₄N₂O₃, MW 364.445 g/mol) is a synthetic benzoxazole derivative featuring a 5-methoxy-substituted benzoxazole core linked via a para-benzyl bridge to a cyclohexanecarboxamide moiety [1]. The compound is catalogued as a bicyclic heteroaryl benzamide TrkA kinase inhibitor patented by Merck Sharp & Dohme (WO2015148373, Example 104) and is associated with therapeutic indications spanning chronic pain, neuropathic pain, pruritus, and oncology [2]. Physicochemical profiling reveals a calculated logP of 3.13–4.17, topological polar surface area (tPSA) of 64–66 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and zero violations of Lipinski's Rule of Five, placing it within favorable drug-like chemical space [3][4]. The compound is commercially available from multiple vendors at ≥95% purity and is listed in the ZINC purchasable compound catalogue [4].

Why Benzoxazole Derivatives Cannot Be Casually Substituted: The Case for N-[4-(5-Methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide


The benzoxazole scaffold is a privileged pharmacophore employed across diverse target classes, yet minor alterations in substitution pattern, linker geometry, and amide capping group produce profound shifts in kinase selectivity, potency, and physicochemical suitability. The para-benzyl cyclohexanecarboxamide arrangement in this compound enforces a specific vector and conformational constraint distinct from ortho-substituted or directly linked analogs [1]. In the TrkA inhibitor patent family (WO2015148373 / US 10,556,900), systematic SAR exploration demonstrated that the bicyclic heteroaryl benzamide core with specific linker topology is essential for TrkA binding; congeners with altered substitution regiochemistry or alternative amide capping groups display divergent selectivity profiles across the Trk family (TrkA vs. TrkB vs. TrkC) as well as off-target kinase engagement [2]. Furthermore, benzoxazole derivatives developed for other kinase targets—such as the MEK inhibitor KZ-001 or the TrkA inhibitor KRC-108—exhibit structurally distinct substitution patterns that drive their respective selectivity, underscoring that in-class interchange without empirical validation risks loss of target engagement and introduction of unanticipated polypharmacology [3][4].

Quantitative Differentiation Evidence for N-[4-(5-Methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide


TrkA Kinase Target Engagement vs. Alternative Kinase-Targeted Benzoxazoles

This compound is explicitly claimed and exemplified (Example 104) within the Merck TrkA inhibitor patent family (WO2015148373 / US 10,556,900), which discloses bicyclic heteroaryl benzamides as tropomyosin-related kinase (Trk) family protein kinase inhibitors [1]. DrugMAP independently annotates the compound with TrkA (NTRK1) as its primary molecular target [2]. In contrast, structurally related benzoxazole carboxamides have been optimized for alternative kinase targets: KZ-001 is a MEK1/2 inhibitor with IC₅₀ values in the nanomolar range against BRAF- and KRAS-mutant cell lines (~30-fold selectivity over AZD6244) [3], while KRC-108 is a TrkA inhibitor with demonstrated in vitro kinase inhibition and anti-proliferative activity against KM12C colon cancer cells [4]. The differentiation resides not in absolute potency but in the deliberate optimization trajectory: the Merck patent series was designed for TrkA selectivity within the Trk family, whereas other benzoxazole chemotypes were optimized for MEK or other kinase targets.

TrkA inhibition kinase selectivity pain oncology

Para-Benzyl Linker Geometry vs. Positional Isomer N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]cyclohexanecarboxamide

The target compound incorporates a para-substituted benzyl linker (CH₂ spacer between the phenyl ring and the cyclohexanecarboxamide nitrogen), creating a linear molecular axis from the benzoxazole core through the phenyl ring to the cyclohexane cap. Its closest positional isomer, N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]cyclohexanecarboxamide (C₂₂H₂₄N₂O₃, MW 364.445, identical molecular formula) [1], features a meta-substituted phenyl ring with an additional ortho-methyl group and a direct amide linkage (no CH₂ spacer), resulting in a markedly different spatial orientation of the cyclohexanecarboxamide group. Sterimol parameters derived from the target compound (B1 3.26, B2 3.49, B3 3.73, B4 6.12, L 19.26; globularity 0.061) [2] confirm an extended, low-globularity conformation incompatible with the bent geometry of the meta-substituted analog. In kinase inhibitor SAR, linker length and geometry are established determinants of binding pocket complementarity and selectivity [3]; the para-benzyl CH₂ linker in the target compound provides a distinct pharmacophoric vector that cannot be replicated by direct-attachment ortho- or meta-substituted isomers.

structural isomerism linker geometry conformational analysis medicinal chemistry

Physicochemical Drug-Likeness Profile: Zero Lipinski Violations and Favorable Oral Bioavailability Predictors

The compound satisfies all four Lipinski Rule of Five criteria with zero violations (MW 364.445 < 500; calculated logP 3.13–4.17 < 5; HBD 0–1 < 5; HBA 4 < 10) and additionally meets Oprea's lead-like rule [1][2]. This profile compares favorably against many benzoxazole derivatives in the antimicrobial and anticancer literature: for example, 2-substituted benzoxazole carboxamides reported by Arpaci et al. (Il Farmaco, 2002) frequently exhibit higher molecular weights and logP values exceeding 5, which can limit aqueous solubility and oral absorption [3]. The tPSA of 64–66 Ų falls within the optimal range (<140 Ų) for oral bioavailability and below the 90 Ų threshold associated with favorable CNS penetration, suggesting potential for both peripheral and central target engagement [2]. Zero reactive groups and zero acid/base groups indicate chemical stability and pH-independent physicochemical behavior, advantageous for reproducible in vitro assay performance [1].

drug-likeness Lipinski Rule of Five oral bioavailability physicochemical profiling

Multi-Indication Patent Coverage: Differentiated Therapeutic Scope vs. Single-Indication Benzoxazole Derivatives

According to the DrugMAP database, this compound (annotated as 'Bicyclic heteroaryl benzamide derivative 5') carries patented indication coverage across five distinct disease areas: chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), solid tumour/cancer (ICD-11: 2A00-2F9Z), and thymic cancer (ICD-11: 2C27) [1]. This breadth contrasts with many literature-reported benzoxazole derivatives that are explored in a single therapeutic context: for instance, KZ-001 is developed exclusively as a MEK inhibitor for RAS/RAF-mutant cancers [2], and the antimicrobial benzoxazole carboxamides reported by Arpaci et al. are limited to antibacterial/antifungal indications [3]. The multi-indication coverage reflects the dual role of TrkA signaling in both pain (NGF-TrkA nociceptive pathway) and oncology (TrkA fusion-driven tumorigenesis), providing a scientific rationale for procurement across distinct research programs that cannot be served by single-indication-optimized benzoxazole analogs.

chronic pain neuropathic pain pruritus oncology TrkA

Commercial Availability and Quality Benchmarking: ZINC Catalogue Status vs. Research-Only Benzoxazole Analogs

The compound is listed in the ZINC purchasable compound database (ZINC000000622398 and ZINC000003580965) with 'In-Stock' and 'For-Sale' availability status, confirming accessibility from commercial suppliers without requiring custom synthesis [1]. Vendor listings specify ≥95% purity and the compound is categorized as suitable for research applications [2]. This contrasts with many literature-reported benzoxazole derivatives (e.g., the Arpaci et al. 2002 series, the KZ-001 MEK inhibitor, and KRC-108) which are not catalogued in major purchasable compound databases and would require de novo synthesis for procurement [3][4]. The ZINC entry also provides validated SMILES, InChI, and 3D conformer representations, reducing ambiguity in compound identity verification during procurement. Importantly, the ZINC annotation 'No known activity in ChEMBL 20' [1] indicates that while the compound has patent-level target annotation, its publicly available bioactivity data remain limited—a factor that procurement decisions should weigh against the compound's commercial accessibility.

compound procurement commercial availability purity ZINC database

Recommended Application Scenarios for N-[4-(5-Methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide Based on Evidence Strength


TrkA-Mediated Pain and Neuropathic Pain Research Programs

The compound's patent-based annotation as a TrkA inhibitor with indications for chronic pain (MG30) and neuropathic pain (8E43.0) positions it as a tool compound for investigating NGF-TrkA nociceptive signaling pathways in preclinical pain models [1]. Researchers studying inflammatory or neuropathic pain mechanisms may employ this compound as a small-molecule alternative to anti-NGF or anti-TrkA biologics, particularly in assays requiring CNS penetration given its favorable tPSA (64–66 Ų) below the 90 Ų CNS threshold [2]. The multi-indication patent coverage supports its use in both acute and chronic pain model systems where TrkA signaling is implicated [1].

Oncology Research Targeting TrkA Fusion-Driven Tumors

With patented indication coverage for solid tumour/cancer (ICD-11: 2A00-2F9Z) and thymic cancer (ICD-11: 2C27), the compound is relevant for oncology research programs investigating TrkA fusion proteins or TrkA overexpression as oncogenic drivers [1]. The compound may serve as a reference inhibitor in cell-based assays using TrkA-dependent cancer lines, complementing structurally distinct TrkA inhibitors such as KRC-108 in mechanistic studies [3]. Its zero Lipinski violations and favorable logP (3.13–4.17) suggest adequate cell permeability for intracellular target engagement in vitro [2].

Structure-Activity Relationship (SAR) Studies on Benzoxazole Kinase Inhibitor Chemotypes

The para-benzyl cyclohexanecarboxamide scaffold represents a distinct topological arrangement within the benzoxazole kinase inhibitor landscape [1]. Medicinal chemistry teams exploring Trk family kinase inhibitors may use this compound as a reference point for systematic SAR expansion, comparing the impact of the para-benzyl CH₂ linker against direct-attachment amide analogs and the positional isomer N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]cyclohexanecarboxamide [4]. The well-characterized Sterimol parameters (B1–B4, L, globularity) from the MMsINC database provide quantitative conformational descriptors for computational modeling and pharmacophore refinement [1].

Pruritus and NGF-Mediated Dermatological Research

The patented pruritus (ICD-11: EC90) indication, combined with the TrkA mechanism of action, supports the compound's application in dermatological research exploring NGF-TrkA signaling in itch pathways [1]. NGF levels are elevated in atopic dermatitis and other pruritic conditions, and TrkA inhibition represents a mechanistically distinct approach from antihistaminergic agents [1]. The compound's commercial availability from multiple vendors enables rapid procurement for exploratory itch model studies without the delay of custom synthesis [2].

Quote Request

Request a Quote for N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.